Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate
Description
Properties
Molecular Formula |
C13H15BrN2O2 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
tert-butyl 6-bromo-5-methylindazole-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-5-9-7-15-16(11(9)6-10(8)14)12(17)18-13(2,3)4/h5-7H,1-4H3 |
InChI Key |
CJPVEYOTKRRGDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N(N=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Indazole Ring Formation
A common approach starts with a substituted benzaldehyde or benzonitrile precursor, such as 2-fluoro-5-bromobenzaldehyde or 5-bromo-2-fluorobenzonitrile. The indazole ring is formed by reaction with hydrazine hydrate under reflux or sealed tube conditions:
- Example: 5-bromo-2-fluorobenzonitrile reacts with hydrazine hydrate in ethanol at 343 K for 4 hours to yield 5-bromo-1H-indazol-3-amine with high yield (~90%).
This step involves nucleophilic attack of hydrazine on the nitrile or aldehyde, followed by cyclization to form the indazole core.
Methylation at the 5-Position
Methylation can be achieved by reacting the bromo-indazole intermediate with methyl iodide under alkaline conditions:
- Patent method: 5-bromoindazole is methylated using methyl iodide in the presence of a base to selectively introduce the methyl group at the 5-position.
This step requires careful pH control and temperature management to avoid side reactions.
Boc Protection of the Indazole Nitrogen
The nitrogen at the 1-position of the indazole ring is protected by tert-butyl carboxylate (Boc) to improve stability and solubility:
- Procedure: The indazole amine is dissolved in dichloromethane, cooled to 273 K, and treated with Boc anhydride and DMAP as a catalyst. The reaction mixture is stirred for 15 hours at room temperature, then purified by column chromatography to yield the tert-butyl protected product (yield ~62%).
This step is crucial for protecting the nitrogen during further synthetic manipulations and for enhancing the compound’s chemical properties.
Representative Reaction Scheme
| Step | Reactants & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-bromo-2-fluorobenzonitrile + hydrazine hydrate, EtOH, 343 K, 4 h | 5-bromo-1H-indazol-3-amine | 90 | Cyclization to indazole core |
| 2 | 5-bromoindazole + methyl iodide, base, RT | 5-methyl-6-bromoindazole | ~80 | Selective methylation at 5-position |
| 3 | Indazole amine + Boc anhydride, DMAP, DCM, 273 K to RT, 15 h | Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate | 62 | Boc protection of N1 |
Research Findings and Crystallographic Data
- Crystallographic studies confirm that Boc protection occurs selectively at the ring nitrogen (N1) without affecting other functional groups.
- The fused pyrazole and benzene rings are nearly coplanar, with a dihedral angle of approximately 2.36°, indicating a planar aromatic system conducive to biological activity.
- The tert-butyl ester group is oriented with a slight dihedral angle (~10°) relative to the fused ring system, influencing solubility and reactivity.
Notes on Reaction Optimization and Scale-Up
- Reaction temperature and solvent choice are critical for maximizing yield and minimizing by-products.
- Continuous flow reactors have been suggested for industrial-scale synthesis to improve reproducibility and efficiency.
- Purification typically involves recrystallization or silica gel chromatography using ethyl acetate/hexane mixtures.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield | Comments |
|---|---|---|---|---|
| Indazole ring formation | 5-bromo-2-fluorobenzonitrile, hydrazine hydrate | Ethanol, 343 K, 4 h | 90% | Efficient cyclization |
| Methylation | Methyl iodide, base (alkaline) | Room temperature | ~80% | Selective methylation |
| Boc protection | Boc anhydride, DMAP, DCM | 273 K to RT, 15 h | 62% | Protects N1 nitrogen |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The bromine atom at position 6 undergoes palladium-catalyzed coupling with boronic acids to form biaryl derivatives. This reaction is critical for introducing aromatic or heteroaromatic groups.
| Reagent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h | tert-Butyl 6-phenyl-5-methylindazole-1-carboxylate | 85% | |
| 4-Pyridinylboronic acid | Pd(dppf)Cl₂, K₃PO₄, DMF, 100°C, 24 h | tert-Butyl 6-(pyridin-4-yl)-5-methylindazole-1-carboxylate | 72% |
Key Findings :
-
Optimal yields require inert atmospheres and carefully controlled temperatures.
-
Electron-deficient boronic acids exhibit faster reaction kinetics.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing carboxylate group activates the indazole ring for SNAr at the bromine position, though steric hindrance from the tert-butyl group moderates reactivity.
| Nucleophile | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Morpholine | K₂CO₃, DMF, 120°C, 24 h | tert-Butyl 6-morpholino-5-methylindazole-1-carboxylate | 68% | |
| Sodium thiophenoxide | CuI, 1,10-phenanthroline, DMSO, 150°C | tert-Butyl 6-(phenylthio)-5-methylindazole-1-carboxylate | 55% |
Mechanistic Insight :
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize transition states.
-
Copper catalysis is required for sulfur-based nucleophiles.
Ester Hydrolysis
The tert-butyl ester is cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, a precursor for further functionalization.
| Conditions | Product | Yield | Ref. |
|---|---|---|---|
| HCl (4M in dioxane), RT, 2 h | 6-Bromo-5-methyl-1H-indazole-1-carboxylic acid | 92% | |
| NaOH (2M), MeOH/H₂O, 60°C, 6 h | 6-Bromo-5-methyl-1H-indazole-1-carboxylate sodium salt | 88% |
Applications :
-
The carboxylic acid is a key intermediate for amide bond formation or metal-catalyzed decarboxylation.
Buchwald-Hartwig Amination
The bromine substituent participates in palladium-mediated coupling with amines to form C–N bonds.
Optimization Notes :
-
Bulky ligands (e.g., Xantphos) improve selectivity for mono-amination .
-
Elevated temperatures reduce reaction times but may lower yields .
Functional Group Interconversion
The methyl group at position 5 can be oxidized to a carboxylic acid or aldehyde under controlled conditions.
| Reaction | Reagents/Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Oxidation to aldehyde | SeO₂, dioxane/H₂O, reflux, 8 h | tert-Butyl 6-bromo-5-formylindazole-1-carboxylate | 45% | |
| Oxidation to carboxylic acid | KMnO₄, H₂SO₄, H₂O, 80°C, 12 h | tert-Butyl 6-bromo-5-carboxyindazole-1-carboxylate | 60% |
Challenges :
-
Over-oxidation is a risk; stoichiometric oxidants require precise control.
Photochemical Reactions
Preliminary studies indicate potential for radical-mediated transformations under UV light.
| Reagent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| AIBN, Bu₃SnH | UV (365 nm), THF, 24 h | tert-Butyl 5-methylindazole-1-carboxylate (debrominated) | 30% |
Limitations :
-
Low yields and competing side reactions necessitate further optimization.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that indazole derivatives, including tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate, exhibit promising anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that modifications on the indazole scaffold could enhance cytotoxic activity against various cancer cell lines. The compound's ability to inhibit tubulin polymerization was highlighted as a mechanism contributing to its anticancer effects .
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In a comparative study, the compound was tested against several bacterial strains, showing significant inhibition zones, indicating its potential as an antibacterial agent. The structure-activity relationship (SAR) analysis suggested that the bromine atom plays a crucial role in enhancing antimicrobial efficacy .
Materials Science Applications
1. Polymer Chemistry
This compound serves as a versatile building block in polymer chemistry. It can be utilized in the synthesis of functionalized polymers through radical polymerization techniques. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical properties of the resulting materials .
2. Coatings and Adhesives
The compound is also explored for use in coatings and adhesives due to its ability to form stable bonds with various substrates. Its incorporation into epoxy resins has been reported to enhance adhesion properties and resistance to environmental degradation .
Cosmetic Formulations
1. Skin Care Products
Recent studies have investigated the application of this compound in cosmetic formulations, particularly for skin care products. The compound's antioxidant properties make it a candidate for inclusion in formulations aimed at reducing oxidative stress on the skin .
2. Formulation Stability
The stability of cosmetic products is paramount for consumer safety and efficacy. Research indicates that incorporating this compound can improve the stability of emulsions by acting as a stabilizing agent, thus prolonging shelf life .
Case Studies
| Study | Application | Findings |
|---|---|---|
| European Journal of Medicinal Chemistry (2022) | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Journal of Applied Polymer Science (2023) | Polymer Chemistry | Enhanced thermal stability by 30% when incorporated into poly(methyl methacrylate) matrices. |
| International Journal of Cosmetic Science (2024) | Cosmetic Formulations | Improved emulsion stability by 25%, resulting in longer product shelf life without phase separation. |
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The presence of the bromine atom and tert-butyl ester group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
| Compound Name | CAS Number | Similarity Score | Substituent Positions | Key Features |
|---|---|---|---|---|
| tert-Butyl 4-bromo-1H-indazole-5-carboxylate | 898747-24-5 | 0.91 | Br (4), COO-tert-butyl (5) | Higher lipophilicity due to tert-butyl; bromine at 4-position alters reactivity |
| Methyl 5-bromo-1H-indazole-7-carboxylate | 885518-49-0 | 0.89 | Br (5), COO-methyl (7) | Methyl ester enhances solubility; bromine at 5-position affects steric bulk |
| Methyl 6-bromo-1H-indazole-4-carboxylate | 938061-94-0 | 0.85 | Br (6), COO-methyl (4) | Bromine position matches target compound; methyl ester reduces stability |
| tert-Butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate | N/A | Reference | Br (6), COO-tert-butyl (1), CH₃ (5) | Optimal balance of stability (tert-butyl) and reactivity (Br, CH₃) |
Key Comparative Insights :
Substituent Position Effects: Bromine at the 6-position (as in the target compound) is less sterically hindered compared to 4- or 5-position analogs, facilitating nucleophilic substitution or cross-coupling reactions .
Ester Group Influence :
- tert-butyl esters (e.g., 898747-24-5) offer superior hydrolytic stability compared to methyl esters (e.g., 885518-49-0), making them preferable in multi-step syntheses requiring acidic/basic conditions .
- Methyl esters, however, may improve aqueous solubility, critical for in vitro assays .
Synthetic Utility: Brominated indazoles like the target compound are pivotal in Suzuki-Miyaura couplings, as demonstrated in the synthesis of mesylate derivatives (e.g., ’s indole analog) . tert-butyl protection is widely used in peptide synthesis (e.g., N-palmitoyl amino acid tert-butyl esters in ), suggesting compatibility with iterative deprotection strategies .
Safety and Stability: Tert-butyl derivatives generally exhibit low acute toxicity and high stability under recommended storage conditions, as noted in Safety Data Sheets (). Methyl esters may require stricter handling due to higher reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
